molecular formula C10H12O3 B3283333 (2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid CAS No. 76549-02-5

(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid

Cat. No. B3283333
CAS RN: 76549-02-5
M. Wt: 180.2 g/mol
InChI Key: JWISPMMVFLKFMW-CBAPKCEASA-N
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Description

(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid, also known as L-3-hydroxyphenylalanine or L-DOPA, is an amino acid and a precursor to the neurotransmitter dopamine. L-DOPA is synthesized from the amino acid phenylalanine, which is obtained from dietary sources. L-DOPA is an important compound in the field of neuroscience and is widely used in scientific research.

Scientific Research Applications

Optical Resolution and Synthesis

  • Optical Resolution in Synthesis : The compound has been utilized in the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolution. This process involves the use of resolving agents and preferential crystallization to achieve optical purities of up to 97% (Shiraiwa, Saijoh, Suzuki, Yoshida, Nishimura, & Nagasawa, 2003).

  • Synthesis of Stereoisomers : The compound's stereoisomers have been synthesized through various chemical processes, such as asymmetric Grignard additions and aminohydroxylation, demonstrating its versatility in creating different molecular configurations (Drewes, Emslie, Field, Khan, & Ramesar, 1992).

Biosynthesis and Metabolic Studies

  • Role in Biosynthesis : It is an intermediate in the biosynthesis of benzoic acid and salicylic acid, as observed in cucumber and Nicotiana attenuata. This highlights its importance in plant metabolism (Jarvis, Schaaf, & Oldham, 2000).

Enzymatic and Chemo-Enzymatic Applications

  • Enzymatic Preparation : A chemo-enzymatic route has been explored for preparing chiral (S)-3-hydroxy-3-phenylpropanoic acid, utilizing Porcine pancreas lipase as a biocatalyst. This demonstrates its potential in enzyme-catalyzed syntheses (Zhao, Ma, Fu, & Zhang, 2014).

Crystallography and Structural Analysis

  • X-ray Crystallography : The X-ray structure determination of its derivatives aids in understanding its stereochemistry, which is crucial for designing drugs and understanding biological interactions (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).

Complexation and Coordination Chemistry

  • Complexation Studies : The compound's interaction with palladium(II) has been studied, which is significant for understanding its behavior in coordination complexes and potential applications in catalysis (Warnke & Trojanowska, 1993).

properties

IUPAC Name

(2S,3S)-3-hydroxy-2-methyl-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(10(12)13)9(11)8-5-3-2-4-6-8/h2-7,9,11H,1H3,(H,12,13)/t7-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWISPMMVFLKFMW-CBAPKCEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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